molecular formula C5H10O2 B8778810 1-(Methoxymethyl)cyclopropan-1-ol

1-(Methoxymethyl)cyclopropan-1-ol

Cat. No.: B8778810
M. Wt: 102.13 g/mol
InChI Key: YVKLWLLSWZGMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methoxymethyl)cyclopropan-1-ol is a cyclopropanol derivative characterized by a methoxymethyl (-CH₂-O-CH₃) substituent attached to the cyclopropane ring. Cyclopropanols are known for their strained three-membered ring structure, which confers unique reactivity and stability challenges.

Properties

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

1-(methoxymethyl)cyclopropan-1-ol

InChI

InChI=1S/C5H10O2/c1-7-4-5(6)2-3-5/h6H,2-4H2,1H3

InChI Key

YVKLWLLSWZGMCF-UHFFFAOYSA-N

Canonical SMILES

COCC1(CC1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Classification of Analogues

Cyclopropanol derivatives are categorized based on substituents:

  • Aryl-substituted : e.g., 1-(3,4-Dichlorophenyl)cyclopropan-1-ol (), 1-(2-fluoro-3-chlorophenyl)cyclopropan-1-ol ().
  • Alkyl-substituted : e.g., 1-methylcyclopropan-1-ol (), 1-(propan-2-yl)cyclopropan-1-ol ().
  • Ether/Functionalized substituents : e.g., 1-methoxy-2-phenylcyclopropan-1-ol (), 1-(Methoxymethyl)cyclopropan-1-ol ().

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituent Key Data Source
This compound Not explicitly reported -CH₂-O-CH₃
1-(3,4-Dichlorophenyl)cyclopropan-1-ol 203.1 -C₆H₃Cl₂
1-(propan-2-yl)cyclopropan-1-ol 100.16 -CH(CH₃)₂
1-(2-chloro-3-fluorophenyl)cyclopropan-1-ol 186.61 -C₆H₃ClF

Key Observations :

  • Aryl-substituted derivatives exhibit higher molecular weights due to aromatic rings.
  • Alkyl substituents (e.g., isopropyl in ) reduce molecular weight but increase steric bulk compared to methoxymethyl groups.

Reactivity and Stability

  • Rearrangement Tendencies: Cyclopropanols are prone to acid- or base-induced ring-opening rearrangements. For example, this compound may form ethyl ketones under acidic conditions, similar to analogues in . The electron-donating methoxymethyl group could stabilize the intermediate carbocation, altering rearrangement kinetics compared to aryl-substituted derivatives .
  • Synthetic Utility: Enantiomerically pure cyclopropanols (e.g., Z-2-hydroxyethyl-1-methylcyclopropan-1-ol in ) serve as precursors for tetrahydropyrans. The methoxymethyl group in this compound may enable similar stereoselective reactions for oxygen-containing heterocycles .

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